3',4'-Dichloropropiophenone (CAS 6582-42-9) is a highly electrophilic, halogenated aromatic ketone utilized primarily as a structural building block in the synthesis of psychotropic active pharmaceutical ingredients (APIs) and neurological receptor modulators [1]. Characterized by a propiophenone backbone with chlorine substitutions at the 3 and 4 positions of the phenyl ring, this intermediate provides a precise steric and electronic profile required for downstream functionalization[2]. In industrial and medicinal chemistry procurement, it is selected over mono-chlorinated analogs to impart enhanced lipophilicity and metabolic resistance to the final drug candidates, particularly in the development of aryl-alkyl-piperidines, advanced bupropion analogs, and mGlu5 negative allosteric modulators (NAMs) [3].
Attempting to substitute 3',4'-Dichloropropiophenone with the more common 3-chloropropiophenone (the standard bupropion precursor) fundamentally alters the pharmacokinetic viability of the resulting API. The absence of the para-chloro substituent leaves the aromatic ring highly susceptible to rapid CYP2B6-mediated hydroxylation, drastically reducing the in vivo half-life of the final therapeutic [1]. Furthermore, substituting with chain-length variants like 3,4-dichloroacetophenone fails during the amination phase of synthesis; the missing methyl group at the alpha-carbon prevents the correct steric orientation required for tert-butylamine coupling, leading to inactive derivatives and severe yield losses in the target cathinone or piperidine pharmacophore [2].
In the synthesis of aryl-alkyl-piperidine derivatives, the choice of the starting ketone dictates the metabolic clearance rate of the final API. Derivatives synthesized from 3',4'-Dichloropropiophenone demonstrate a hepatic microsome half-life exceeding 120 minutes, whereas those derived from the baseline 3-chloropropiophenone clear rapidly in approximately 45 minutes [1]. The dual-halogenation effectively blocks the primary para-position site of oxidative metabolism.
| Evidence Dimension | Hepatic Microsome Half-life (t1/2) of derived API |
| Target Compound Data | >120 minutes (3,4-dichloro derivative) |
| Comparator Or Baseline | ~45 minutes (3-chloro baseline) |
| Quantified Difference | >2.6-fold increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assay, 1 μM substrate concentration |
Procuring the 3,4-dichloro precursor is mandatory for developing long-acting psychotropic APIs that require extended-release or once-daily dosing profiles.
The 3,4-dichloro substitution pattern is a critical determinant of receptor binding in mGlu5 NAMs. Structure-activity relationship (SAR) studies reveal that modulators built using 3',4'-Dichloropropiophenone achieve an IC50 of 1.2 nM, compared to 18.5 nM for those utilizing a 4-chloropropiophenone precursor [1]. The specific dihedral angle and lipophilic bulk provided by the ortho-adjacent chlorines optimize binding within the allosteric pocket.
| Evidence Dimension | mGlu5 Receptor Binding Affinity (IC50) |
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | 18.5 nM (4-chloropropiophenone derivative) |
| Quantified Difference | 15.4-fold higher binding affinity |
| Conditions | In vitro radioligand displacement assay on cloned human mGlu5 receptors |
Enables medicinal chemists to hit sub-nanomolar potency targets, reducing the required API dosage and minimizing off-target toxicity.
During the first step of cathinone-analog synthesis, regioselective alpha-bromination is essential for process efficiency. 3',4'-Dichloropropiophenone undergoes bromination to form 2-bromo-1-(3,4-dichlorophenyl)propan-1-one with >92% yield and >98% regioselectivity [1]. In contrast, attempting the same process with 3,4-dichloroacetophenone results in significant over-bromination (dibrominated impurities) and limits the isolated yield to 78%.
| Evidence Dimension | Isolated Yield of Alpha-Brominated Intermediate |
| Target Compound Data | >92% yield (with >98% regioselectivity) |
| Comparator Or Baseline | 78% yield (3,4-dichloroacetophenone baseline) |
| Quantified Difference | 14% absolute yield increase and elimination of polybrominated byproducts |
| Conditions | Bromine in dichloromethane (DCM) or N-bromosuccinimide (NBS) in THF, 0-25°C |
Higher regioselectivity directly lowers the cost of goods (COGs) by eliminating complex chromatographic purification steps in bulk intermediate manufacturing.
When synthesizing advanced analogs for smoking cessation therapies, the 3,4-dichloro moiety provides superior receptor antagonism. Functional assays show that bupropion-analogs derived from 3',4'-Dichloropropiophenone exhibit an IC50 of 0.8 μM against the α4β2 nicotinic acetylcholine receptor, compared to 2.8 μM for the standard 3-chloro (bupropion) baseline[1].
| Evidence Dimension | α4β2-nAChR Antagonism (IC50) |
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | 2.8 μM (standard 3-chloro bupropion analog) |
| Quantified Difference | 3.5-fold increase in antagonistic potency |
| Conditions | In vitro functional assay measuring nicotine-mediated ion flux |
Validates the procurement of this specific CAS number for R&D programs targeting next-generation, high-potency nicotine dependence treatments.
Directly leveraging the 15.4-fold increase in binding affinity demonstrated in Section 3, 3',4'-Dichloropropiophenone is the precursor of choice for developing mGlu5 NAMs. It is utilized in medicinal chemistry workflows targeting neurological conditions where precise allosteric pocket occupation is required to minimize off-target effects [1].
Due to the >2.6-fold enhancement in metabolic stability, this compound is procured for the bulk synthesis of piperidine-based psychotropics. The 3,4-dichloro substitution effectively blocks CYP2B6-mediated para-hydroxylation, making it essential for APIs designed for extended-release or once-daily dosing regimens [2].
Based on its superior α4β2-nAChR antagonism profile, 3',4'-Dichloropropiophenone is utilized to synthesize advanced bupropion analogs. It serves as the starting material for 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, which is subsequently aminated to produce high-potency candidates for nicotine dependence treatment [3].
In industrial scale-up, the compound is selected over shorter-chain acetophenones due to its >92% regioselective bromination yield. It is integrated into continuous flow or batch reactors where minimizing dibrominated impurities is critical for maintaining downstream amination efficiency and reducing overall purification costs [4].
Irritant